

comparison of trisulfur (S_3) and ozone (O_3) structures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trisulfur*

Cat. No.: *B1217805*

[Get Quote](#)

A Comparative Guide to the Structures of **Trisulfur** (S_3) and Ozone (O_3)

This guide provides a detailed comparison of the molecular structures of **trisulfur** (S_3) and ozone (O_3). Both triatomic molecules are isoelectronic and serve as important examples of bent molecular geometry and resonance. The following sections present quantitative structural data, the experimental methods used for their determination, and a visual comparison of their geometries.

Data Presentation: Structural Parameters

Trisulfur and ozone share a similar bent molecular structure with C_2V symmetry.^{[1][2]} However, their bond lengths and angles differ due to the different atomic sizes and electronegativities of sulfur and oxygen. The key structural parameters are summarized below.

Parameter	Trisulfur (S_3)	Ozone (O_3)
Bond Length	191.70 ± 0.01 pm[1][3]	127.2 pm[2]
Bond Angle	$117.36 \pm 0.006^\circ$ [1][3]	116.78° [2]
Molecular Shape	Bent[1][3]	Bent[2][4]
Symmetry	C_2v [1]	C_2v [2]
Bond Order	Intermediate between 1 and 2[1]	~1.5[2]
Dipole Moment	~0.5 D[1]	0.53 D[2]
Magnetic Properties	Diamagnetic[1][3]	Weakly Diamagnetic[2]

Structural Comparison and Bonding

Both S_3 and O_3 adopt bent structures, analogous to a water molecule, and their bonding involves significant electron delocalization across the three atoms.[1][2]

In ozone, the structure is best represented as a resonance hybrid of two contributing forms, resulting in two equivalent O-O bonds.[2] Each bond has a character intermediate between a single and a double bond, with an overall bond order of approximately 1.5.[2] The O-O bond length of 127.2 pm is shorter than a typical O-O single bond but longer than an O=O double bond.[2][5]

Similarly, **trisulfur** features two equivalent S-S bonds with a bond length of 191.70 pm.[1] This distance falls between the typical lengths of an S-S single bond (~205 pm) and an S=S double bond (~189 pm), indicating partial double bond character due to π -electron delocalization.[1] Computational studies have investigated the bonding nature of both molecules, revealing that they can be described as a mixture of a closed-shell structure and an open-shell biradical structure.[6][7] Ozone has a higher biradical character (18%) compared to **trisulfur** (11%).[6][7]

Experimental Protocols

The precise determination of the molecular structures of S_3 and O_3 relies on a combination of experimental techniques and computational analysis.

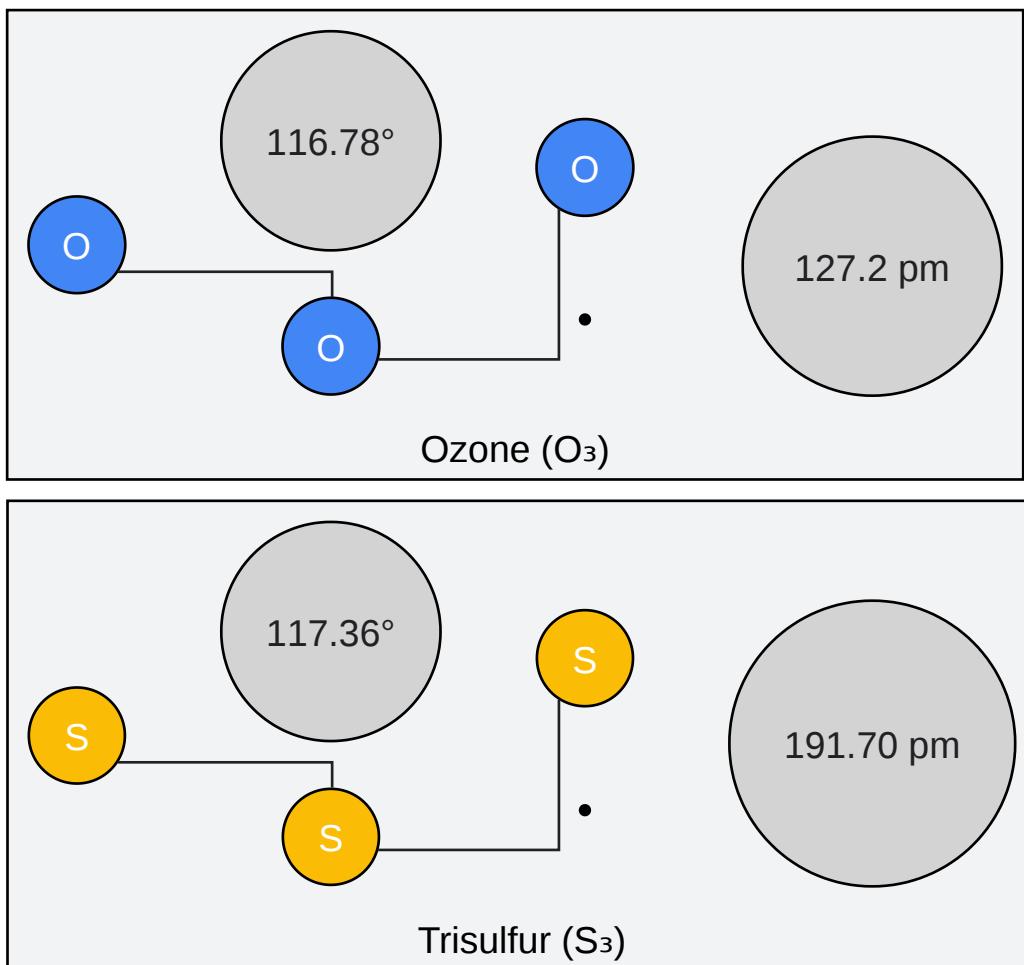
Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. By analyzing the absorption spectrum, highly accurate values for bond lengths and bond angles can be determined. This method was crucial for establishing the precise geometries of both ozone and **trisulfur**.^{[1][2]} The experimental workflow for microwave spectroscopy typically involves:

- Sample Preparation: Generating a gaseous sample of the molecule of interest at low pressure. For S_3 , this involves vaporizing elemental sulfur at high temperatures (e.g., 713 K).
[\[1\]](#)
- Microwave Irradiation: Passing microwave radiation of a specific frequency range through the gas sample.
- Detection: Measuring the absorption of radiation by the molecules as the frequency is swept.
- Spectral Analysis: Assigning the observed absorption lines to specific rotational transitions based on quantum mechanical models.
- Structure Determination: Fitting the spectral data to determine the moments of inertia of the molecule, from which the bond lengths and angles are calculated with high precision.

Electron Diffraction

Gas-phase electron diffraction is another powerful technique used to determine molecular structure. It involves firing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. The scattering of electrons by the molecule's atomic nuclei provides information about the internuclear distances. This method has been used to confirm the bent geometry and bond lengths of S_3 .^[1]


Computational Chemistry

Modern computational methods, such as high-level ab initio calculations, are used to predict and confirm molecular properties.^{[6][8]} These studies can calculate the potential energy surface of a molecule to find its most stable geometry, vibrational frequencies, and bond energies, providing results that complement experimental findings.^[8] For instance, calculations

have confirmed that the bent (C_2v) structure of S_3 is more stable than a hypothetical cyclic (D_3h) structure.[3]

Visualization

The following diagrams illustrate the structural differences between the **trisulfur** and ozone molecules.

[Click to download full resolution via product page](#)

Caption: Molecular structures of **Trisulfur** (S_3) and Ozone (O_3).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. webqc.org [webqc.org]
- 2. Ozone - Wikipedia [en.wikipedia.org]
- 3. Trisulfur - Wikipedia [en.wikipedia.org]
- 4. ck12.org [ck12.org]
- 5. youtube.com [youtube.com]
- 6. On the bonding nature of ozone (O₃) and its sulfur-substituted analogues SO₂, OS₂, and S₃: correlation between their biradical character and molecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-level ab initio studies of the structure, vibrational spectra, and energetics of S₃ - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparison of trisulfur (S₃) and ozone (O₃) structures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217805#comparison-of-trisulfur-s-and-ozone-o-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com